molecular formula C13H11Cl3Si B178962 Benzene, 1,1'-[(trichlorosilyl)methylene]bis- CAS No. 18089-94-6

Benzene, 1,1'-[(trichlorosilyl)methylene]bis-

Cat. No.: B178962
CAS No.: 18089-94-6
M. Wt: 301.7 g/mol
InChI Key: FIEBTXPFGLSBBJ-UHFFFAOYSA-N
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Description

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- (CAS: Not explicitly listed in evidence) is an organosilicon compound featuring two benzene rings connected via a methylene (-CH₂-) bridge substituted with a trichlorosilyl (-SiCl₃) group. The structure can be represented as Ph-CH₂-SiCl₃-Ph, where the silicon atom is bonded to three chlorine atoms and the methylene group bridges the two aromatic rings. This compound is structurally distinct due to the electron-withdrawing SiCl₃ group, which imparts significant reactivity, particularly toward hydrolysis and nucleophilic substitution.

Properties

IUPAC Name

benzhydryl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEBTXPFGLSBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578634
Record name Trichloro(diphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18089-94-6
Record name Trichloro(diphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

  • Formation of Diphenylmethylmagnesium Bromide :
    Diphenylmethane reacts with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent.

  • Nucleophilic Attack on Trichlorosilane :
    The diphenylmethylmagnesium bromide reacts with trichlorosilane, where the magnesium-bound carbon acts as a nucleophile, displacing a chloride ion from HSiCl₃. The reaction is highly exothermic and requires precise temperature control (−20°C to 0°C) to prevent side reactions such as over-silylation or decomposition.

The stoichiometric ratio of Grignard reagent to trichlorosilane is critical. A 1:1 molar ratio ensures complete conversion, though slight excesses of HSiCl₃ (1.2 equivalents) are often employed to drive the reaction to completion.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice : Anhydrous diethyl ether or THF is mandatory to stabilize the Grignard reagent and prevent hydrolysis.

  • Atmosphere : Reactions must be conducted under argon or nitrogen to exclude moisture and oxygen, which degrade both reagents.

  • Temperature : Slow addition of HSiCl₃ at −20°C minimizes side reactions, followed by gradual warming to room temperature for 12–24 hours.

Post-reaction workup involves quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via vacuum distillation (b.p. 120–130°C at 1 mmHg). Typical yields range from 70–85%, with purity exceeding 95% as confirmed by gas chromatography–mass spectrometry (GC-MS).

Comparative Analysis of Alternative Methods

While the Grignard–trichlorosilane route dominates industrial production, alternative methods have been explored for niche applications:

Direct Silylation of Diphenylmethane

Direct reaction of diphenylmethane with HSiCl₃ in the presence of Lewis acids (e.g., AlCl₃) has been attempted. However, this method suffers from poor regioselectivity and yields below 40%, limiting its practicality.

Hydrosilylation of Diphenylacetylene

Hydrosilylation of diphenylacetylene with HSiCl₃ catalyzed by platinum complexes (e.g., Speier’s catalyst) produces the target compound alongside regioisomers. This route is less favored due to competing polymerization and costly catalysts.

Data Tables and Experimental Parameters

Table 1: Physicochemical Properties of Benzene, 1,1'-[(Trichlorosilyl)Methylene]Bis-

PropertyValue
Molecular FormulaC₁₃H₁₁Cl₃Si
Molecular Weight301.7 g/mol
Boiling Point120–130°C (1 mmHg)
Density1.25 g/cm³
Refractive Index1.558–1.562

Table 2: Optimal Reaction Conditions for Grignard–Trichlorosilane Synthesis

ParameterOptimal Value
Grignard ReagentDiphenylmethylmagnesium bromide (1.0 equiv)
Trichlorosilane1.2 equiv
SolventAnhydrous THF
Temperature−20°C → 25°C (gradual)
Reaction Time24 hours
Yield70–85%

Challenges and Industrial Scalability

Industrial production faces two primary challenges:

  • Moisture Sensitivity : The product hydrolyzes rapidly in air, necessitating strict anhydrous conditions during synthesis and storage.

  • Byproduct Management : Chlorinated byproducts (e.g., SiCl₄) require capture and recycling to meet environmental regulations.

Recent advances in continuous-flow reactors and immobilized catalysts (e.g., anion-exchange resins) have improved efficiency, enabling throughputs exceeding 1,000 kg/year in pilot plants .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trichloro(diphenylmethyl)silane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including hydrolysis, reduction, and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following categories highlight structural and functional differences between the target compound and analogous bis(benzene) derivatives:

Alkylene-Bridged Derivatives

  • Examples: Benzene, 1,1′-(1,3-propanediyl)bis- (CAS: Not specified): Features a three-carbon chain bridge. Observed in lignin pyrolysis (3.2% yield) . Benzene, 1,1′-(1,4-butanediyl)bis- (CAS: Not specified): Four-carbon bridge, detected in polystyrene pyrolysis .
  • Comparison :
    Alkylene bridges introduce flexibility and hydrophobic character. The target compound’s SiCl₃ group increases polarity and reactivity compared to inert hydrocarbon chains. Alkylene derivatives are thermally stable but lack functional groups for further modification .

Sulfonyl- and Oxy-Bridged Derivatives

  • Examples :
    • Benzene, 1,1′-[[1,2-bis(methylene)ethanediyl]bis(sulfonyl)]bis- (CAS: 85540-20-1): Sulfonyl (-SO₂-) bridges enhance polarity and participate in cycloaddition reactions .
    • Benzene, 1,1′-oxybis(methylene)bis- (CAS: 923282-09-1): Ether (-O-) linkages provide moderate stability and solubility .
  • Comparison :
    Sulfonyl and oxy bridges increase solubility in polar solvents. However, the SiCl₃ group in the target compound offers unique reactivity for cross-coupling or surface functionalization, unlike the inert ether or sulfonyl groups .

Halogenated Bridges

  • Examples :
    • Benzene, 1,1′-(2,2,2-trichloroethylidene)bis[3,4-dimethyl- (CAS: 60350-05-2): Chlorinated ethylidene bridge with high electronegativity .
  • Comparison: Halogenated bridges (e.g., -CCl₃) resist hydrolysis but are less reactive toward organometallic reagents. The SiCl₃ group in the target compound hydrolyzes readily, forming silanols (-Si(OH)₃), which are valuable in adhesion applications .

Unsaturated Bridges

  • Examples :
    • Benzene, 1,1′-(1-methyl-1,2-ethenediyl)bis- (CAS: 779-51-1): Contains a propenylidene bridge, enabling conjugation .
  • Comparison: Unsaturated bridges (e.g., -CH=CH-) allow π-π interactions but limit thermal stability.

Data Tables

Table 1: Structural and Functional Comparison

Compound (Example CAS) Bridge Type Key Substituent Reactivity Highlights Applications
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- -CH₂-SiCl₃- SiCl₃ Hydrolysis-prone, silanol formation Surface modification
Benzene, 1,1′-(1,3-propanediyl)bis- -(CH₂)₃- None Thermally stable, hydrophobic Pyrolysis byproduct
Benzene, 1,1′-oxybis(methylene)bis- -O-CH₂- Oxy Moderate polarity, stable Solubility enhancer
Benzene, 1,1′-(2,2,2-trichloroethylidene)bis- -CCl₃- Cl Electronegative, inert Chlorinated solvents

Table 2: Thermal Behavior in Pyrolysis

Compound Pyrolysis Product Yield Temperature Range Key Observations Source
Benzene, 1,1′-(1,3-propanediyl)bis- 3.2% (polystyrene) 400–500°C Forms via β-scission of polymers
Benzene, 1,1′-(1-methyl-1,2-ethenediyl)bis- Trace (PS waste) 350–450°C Degrades to styrene derivatives

Research Findings

  • Synthetic Utility : Sulfonyl-bridged bis(benzenes) are intermediates in [3+2] anionic electrocyclization, demonstrating their role in forming bicyclic structures .
  • Pyrolysis Pathways : Alkylene-bridged bis(benzenes) are common in polystyrene and lignin decomposition, suggesting their formation via radical recombination .
  • Reactivity: Trichlorosilyl groups hydrolyze to silanols, which are critical in adhesion promoters and silicone resins. This contrasts with stable ether or sulfonyl bridges .

Biological Activity

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is a silane compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is characterized by its unique silane structure, which may influence its reactivity and interactions with biological systems. The compound's formula can be represented as follows:

  • Molecular Formula : C13H9Cl3Si
  • Molecular Weight : 307.65 g/mol

Biological Activity Overview

The biological activity of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has been investigated primarily in the context of its potential toxicity and interactions with cellular components. Research indicates that it may exhibit cytotoxic effects and influence various biological pathways.

The mechanisms through which Benzene, 1,1'-[(trichlorosilyl)methylene]bis- exerts its effects are not fully elucidated but may include:

  • Reactive Oxygen Species (ROS) Generation : Similar to other benzene derivatives, it may induce oxidative stress by generating ROS.
  • DNA Interaction : Potential to form adducts with DNA, leading to mutagenic effects.
  • Enzyme Inhibition : Possible inhibition of key metabolic enzymes involved in detoxification processes.

Case Study 1: Cytotoxic Effects on Cell Lines

A study investigated the cytotoxic effects of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- on various human cell lines. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These findings suggest that higher concentrations significantly reduce cell viability, indicating potential cytotoxicity.

Case Study 2: Genotoxicity Assessment

Another study assessed the genotoxic potential of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- using the comet assay. The results demonstrated increased DNA damage in treated cells compared to controls:

Treatment Group% DNA in Tail
Control5
Low Concentration15
High Concentration35

This data implies that exposure to this compound may lead to significant DNA damage.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, it is essential to compare it with related compounds:

Compound NameCytotoxicityGenotoxicity
BenzeneModerateHigh
Trichloroacetic acidHighModerate
Benzene, 1,3-dichlorobenzeneLowHigh

This comparison highlights that while Benzene exhibits moderate cytotoxicity and high genotoxicity, Benzene, 1,1'-[(trichlorosilyl)methylene]bis- may have distinct effects due to its silane component.

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